Cu(OTs)2
Overview
Description
Cu(OTs)2, also known as Copper (II) tosylate, is a copper (II) catalyst used for a variety of transformations, including Mannich condensation, Friedel-Crafts reaction, and Henry reaction .
Synthesis Analysis
Cu(OTs)2 has been used in various synthetic protocols. For instance, it has been used in the Cu-mediated C–N cross-coupling that uses a dative N-ligand in the bond-forming event, generating reactive cationic products . Another study reported the first Cu(OTs)2-catalyzed intramolecular radical cascade reactions that enable the diversity-oriented synthesis of quinoline-annulated polyheterocyclic compounds .
Molecular Structure Analysis
The molecular structure of Cu(OTs)2 is consolidated by intermolecular hydrogen bonds linking the oxygen atom of the oxalate group and the amine or imine group of the imidazole-based part into chains .
Chemical Reactions Analysis
Cu(OTs)2 is known to be a good leaving group, making it useful in various chemical reactions . It has been used in the oxidative arylation of nitriles and N-heterocycles to generate ionic products .
Physical And Chemical Properties Analysis
Cu(OTs)2 is a 3d transition metal and has some interesting physical and chemical properties . Cu-based materials can promote and undergo a variety of reactions due to Cu’s wide range of accessible oxidation states (Cu0, CuI, CuII, and CuIII), which enable reactivity via both one- and two-electron pathways .
Scientific Research Applications
Catalyst for Various Transformations
Copper(II) tosylate is used as a copper (II) catalyst for a variety of transformations . These transformations include:
- Mannich Condensation : This is a three-component reaction of an aldehyde, an amine, and a ketone or an enolizable aldehyde to form a β-amino carbonyl compound .
- Friedel-Crafts Reaction : This is a type of electrophilic aromatic substitution where an alkyl group is introduced into an aromatic system .
- Henry Reaction : This is a chemical reaction between an aldehyde and a nitroalkane to form a nitro alcohol .
Synthesis of Phthalocyanines
Copper(II) tosylate can be used in the synthesis of tetraamino- and tetrasulfophthalocyanines . These compounds are then supported on cellulose to create materials like CuTAPc@cellulose and CuTSPc@cellulose . These materials have been characterized using various techniques such as FT-IR, elemental analysis, UV–Vis, X-ray diffraction, flame atomic absorption spectroscopy, and thermogravimetric analysis .
Catalytic Activity in Oxidation Reactions
The synthesized materials (CuTAPc@cellulose and CuTSPc@cellulose) have been used as catalysts for the aerobic oxidation of alkyl arenes and alcohols . These reactions convert these compounds into their corresponding carbonyl compounds .
Synthesis of Tetrazoles
A novel and robust ionic liquid-supported copper (II) catalyst has been developed for the efficient synthesis of 5-substituted-1H-tetrazoles . This process uses microwave irradiation and allows for the efficient isolation of tetrazole products with high purity .
Mechanism of Action
Target of Action
Copper(II) tosylate, also known as copper;4-methylbenzenesulfonate or Cu(OTs)2, is primarily used as a catalyst in organic synthesis . The compound’s primary targets are the reactants in these chemical transformations .
Mode of Action
Copper(II) tosylate interacts with its targets by facilitating various reactions such as oxidation, addition, cycloaddition, and amination . It acts as a catalyst, speeding up these reactions without being consumed in the process .
Biochemical Pathways
Copper(II) tosylate is involved in several biochemical pathways. Copper is an endogenous metal ion that acts as a cofactor in several enzymes, participates in ROS production, and promotes tumor progression, metastasis, and angiogenesis . Copper(II) complexes have been found to interact with DNA, possibly through intercalative ability, coupled with ROS generation .
Pharmacokinetics
It’s known that the cellular uptake and activity of similar copper complexes on certain cancer cells appear directly correlated with the lipophilicity of the ligand
Result of Action
The molecular and cellular effects of Copper(II) tosylate’s action are largely dependent on the specific reactions it catalyzes. In the context of anticancer properties, copper(II) complexes have been shown to trigger cell death . The exact effects would depend on the specific biochemical pathways and reactions involved.
Action Environment
The action, efficacy, and stability of Copper(II) tosylate can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, pH, and solvent can all impact the effectiveness of Copper(II) tosylate as a catalyst
Safety and Hazards
properties
IUPAC Name |
copper;4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.Cu/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYMYQPDGZIGDM-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Cu+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14CuO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104-15-4 (Parent) | |
Record name | Benzenesulfonic acid, 4-methyl-, copper(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7064570 | |
Record name | Benzenesulfonic acid, 4-methyl-, copper(2+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7144-37-8 | |
Record name | Benzenesulfonic acid, 4-methyl-, copper(2+) salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-methyl-, copper(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-methyl-, copper(2+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Copper bis(4-toluenesulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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